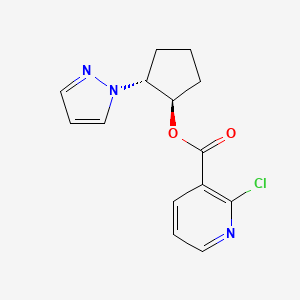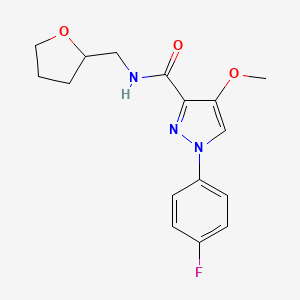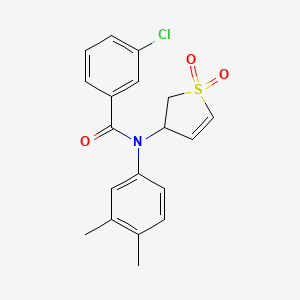
(1R,2R)-2-(1H-pyrazol-1-yl)cyclopentyl 2-chloropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-2-(1H-pyrazol-1-yl)cyclopentyl 2-chloropyridine-3-carboxylate, commonly known as CCG-63802, is a small molecule inhibitor used in scientific research to study the role of protein kinases in various cellular processes. CCG-63802 is a potent and selective inhibitor of the protein kinase PIM1, which is involved in the regulation of cell growth, differentiation, and survival.
作用機序
CCG-63802 works by binding to the ATP-binding site of PIM1, which prevents the enzyme from phosphorylating its substrates. Phosphorylation by PIM1 is required for the activation of various signaling pathways involved in cell growth and survival. Inhibition of PIM1 by CCG-63802 leads to the inhibition of these signaling pathways, which ultimately results in the induction of apoptosis and inhibition of cell growth.
Biochemical and Physiological Effects:
CCG-63802 has been shown to have potent anti-cancer effects in vitro and in vivo. Inhibition of PIM1 by CCG-63802 leads to the induction of apoptosis and inhibition of cell growth in various cancer cell lines, including prostate cancer, leukemia, and lymphoma. CCG-63802 has also been shown to inhibit the growth of cancer cells in animal models of prostate cancer and leukemia. In addition, CCG-63802 has been shown to have anti-inflammatory effects in animal models of arthritis and colitis.
実験室実験の利点と制限
CCG-63802 is a potent and selective inhibitor of PIM1, which makes it a valuable tool for studying the role of PIM1 in various cellular processes. However, CCG-63802 has some limitations for lab experiments. Specifically, CCG-63802 is not a cell-permeable inhibitor, which means that it cannot be used to inhibit intracellular PIM1 activity. In addition, CCG-63802 has a relatively short half-life in vivo, which limits its use in animal models.
将来の方向性
There are several future directions for the research on CCG-63802. First, researchers could explore the use of CCG-63802 in combination with other anti-cancer agents to enhance its anti-cancer effects. Second, researchers could investigate the role of PIM1 in other cellular processes, such as stem cell differentiation and immune cell function. Third, researchers could develop more potent and cell-permeable inhibitors of PIM1 to overcome the limitations of CCG-63802. Finally, researchers could investigate the potential use of CCG-63802 in the treatment of other diseases, such as cardiovascular disease and neurodegenerative diseases.
合成法
CCG-63802 was first synthesized by researchers at the University of Michigan in 2010. The synthesis method involves a multi-step process starting with the reaction of 2-chloropyridine-3-carboxylic acid with cyclopentadiene to form a cyclopentenyl pyridine intermediate. The intermediate is then reacted with a pyrazole derivative to form the final product, CCG-63802. The synthesis method has been optimized to produce high yields of pure CCG-63802.
科学的研究の応用
CCG-63802 is primarily used in scientific research to study the role of protein kinases in various cellular processes. Specifically, CCG-63802 is a potent and selective inhibitor of the protein kinase PIM1, which is involved in the regulation of cell growth, differentiation, and survival. Inhibition of PIM1 by CCG-63802 has been shown to induce apoptosis (cell death) and inhibit the growth of cancer cells in vitro and in vivo. CCG-63802 has also been used to study the role of PIM1 in cardiac hypertrophy, inflammation, and angiogenesis.
特性
IUPAC Name |
[(1R,2R)-2-pyrazol-1-ylcyclopentyl] 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c15-13-10(4-2-7-16-13)14(19)20-12-6-1-5-11(12)18-9-3-8-17-18/h2-4,7-9,11-12H,1,5-6H2/t11-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLYIPWBBJRMIX-VXGBXAGGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)OC(=O)C2=C(N=CC=C2)Cl)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)OC(=O)C2=C(N=CC=C2)Cl)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(1H-pyrazol-1-yl)cyclopentyl 2-chloropyridine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-ethoxyphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2836209.png)


![9-(2-ethoxyethyl)-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2836217.png)
![(3-Fluoro-4-methylphenyl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2836219.png)




![tert-butyl N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidin-5-yl}carbamate](/img/structure/B2836226.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-fluorobenzamide](/img/structure/B2836227.png)
![N-(1,3-benzodioxol-5-yl)-2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2836229.png)
![3-[5-(4-Bromophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2836230.png)